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Droperidol Impurity E

Cat. No.: B602285
CAS No.: 1346604-17-8
M. Wt: 574.67
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Description

Significance of Impurity Control in Pharmaceutical Development and Manufacturing

The control of impurities is a critical and legally mandated aspect of pharmaceutical development and manufacturing. chemicea.compharmuni.com Unwanted chemicals can arise from various sources, including raw materials, intermediates, by-products of side reactions, degradation of the API, and residual solvents or catalysts used in the manufacturing process. contractpharma.comoceanicpharmachem.comadventchembio.com The presence of these impurities can alter the drug's intended therapeutic effect, potentially reducing its efficacy or leading to adverse toxicological effects. oceanicpharmachem.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, have established stringent requirements for the identification, quantification, and control of impurities. pharmuni.comjpionline.org Adherence to these standards is essential for ensuring patient safety, maintaining the consistency of the drug's performance, and gaining regulatory approval for new drug products. pharmuni.compharmaffiliates.com Stability studies are a crucial component of this, as they help to characterize how impurity levels may change over the shelf life of a drug under various environmental conditions. pharmaffiliates.com

Overview of Impurity Classification in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are broadly categorized to facilitate their management and control. The most common classification, as outlined by the ICH, divides impurities into three main categories:

Organic Impurities: These are often process-related (e.g., starting materials, by-products, intermediates) or drug-related (e.g., degradation products). jpionline.orgmoravek.com They can be identified or unidentified, volatile or non-volatile. jpionline.org

Inorganic Impurities: These typically arise from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts. jpionline.orgmoravek.com Their presence is usually known and can be quantified using pharmacopeial standards. moravek.comglobalpharmatek.com

Residual Solvents: These are organic volatile chemicals used during the synthesis of the API or in the production of the drug formulation that are not completely removed during manufacturing. contractpharma.commoravek.com They are classified based on their toxicity potential. moravek.com

A summary of impurity types and their common sources is provided in the table below.

Impurity CategoryCommon Sources
Organic Impurities Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. contractpharma.comadventchembio.comjpionline.org
Inorganic Impurities Reagents, ligands, catalysts, heavy metals, residual metals, inorganic salts, filter aids, and charcoal. contractpharma.comjpionline.orgmoravek.com
Residual Solvents Solvents used in the synthesis of the drug substance or in the production of the drug formulation. contractpharma.commoravek.com

Rationale for Investigating Droperidol (B1670952) Impurity E within Pharmaceutical Quality Science

Droperidol is a butyrophenone (B1668137) derivative used as an antiemetic and antipsychotic agent. pharmaffiliates.comnih.gov As with any pharmaceutical compound, the manufacturing process and subsequent storage of Droperidol can lead to the formation of impurities. veeprho.com Droperidol Impurity E is a specific, known impurity associated with Droperidol. pharmaffiliates.comveeprho.comchemicea.com

Below is a table detailing the chemical identity of Droperidol and this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Droperidol548-73-2C₂₂H₂₂FN₃O₂379.43
This compound1346604-17-8C₃₄H₃₄N₆O₃574.69

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34N6O3 B602285 Droperidol Impurity E CAS No. 1346604-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[4-oxo-4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]phenyl]butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLNQNYCUFRGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Structural Elucidation of Droperidol Impurity E

Chemical Nomenclature and Synonyms of Droperidol (B1670952) Impurity E

Droperidol Impurity E is chemically identified by its systematic IUPAC name and various synonyms. These identifiers are crucial for its unambiguous classification and reference in scientific literature and regulatory documentation.

The primary chemical name for this compound according to the European Pharmacopoeia (EP) is 1-[1-[4-[4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]-1-oxobutyl]phenyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one. synzeal.comchemicea.comchromatoscientific.comsimsonpharma.com An alternative IUPAC name is 3-[1-[4-oxo-4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]phenyl]butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one. smolecule.comtheclinivex.comtlcstandards.com

This compound is also known by several synonyms, including:

Droperidol EP Impurity E synzeal.comchemicea.comdaicelpharmastandards.comqcchemical.com

1-(1-(4-(4-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl)butanoyl)phenyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one pharmaffiliates.com

1-(1-(4-(4-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-5,6-dihydropyridin-1(2H)-yl)butanoyl)phenyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one qcchemical.com

4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benziMidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol guidechem.com

Table 1: Chemical Nomenclature and Synonyms

Type Identifier
IUPAC Name 1-[1-[4-[4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]-1-oxobutyl]phenyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one synzeal.comchemicea.comchromatoscientific.comsimsonpharma.com
Synonym Droperidol EP Impurity E synzeal.comchemicea.comdaicelpharmastandards.comqcchemical.com
Synonym 1-(1-(4-(4-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl)butanoyl)phenyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one pharmaffiliates.com
Synonym 4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benziMidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol guidechem.com

| CAS Number | 1346604-17-8 synzeal.comchemicea.comdaicelpharmastandards.comqcchemical.compharmaffiliates.com |

Molecular Formula and Molecular Weight of this compound

The molecular formula of this compound is consistently reported as C34H34N6O3. synzeal.comsimsonpharma.comsmolecule.comdaicelpharmastandards.comqcchemical.compharmaffiliates.com This formula indicates a complex structure containing 34 carbon atoms, 34 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms.

The calculated molecular weight of this impurity varies slightly across different sources but is generally cited as approximately 574.67 g/mol to 574.7 g/mol . synzeal.comsimsonpharma.comsmolecule.comdaicelpharmastandards.comqcchemical.comcymitquimica.com These values are derived from the elemental composition provided by the molecular formula.

Table 2: Molecular Formula and Weight

Property Value
Molecular Formula C34H34N6O3 synzeal.comsimsonpharma.comsmolecule.comdaicelpharmastandards.comqcchemical.compharmaffiliates.com

| Molecular Weight | 574.67 g/mol simsonpharma.comsmolecule.comdaicelpharmastandards.comqcchemical.com |

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation

While specific NMR data for this compound is not widely available in public literature, the structural elucidation of similar complex molecules, such as Droperidol itself and its other impurities, heavily relies on 1H and 13C NMR spectroscopy. chemrxiv.orgresearchgate.net This technique would be instrumental in confirming the proton and carbon environments within the impurity's structure, verifying the arrangement of the benzimidazolone, tetrahydropyridine (B1245486), and phenyl rings, as well as the connecting butyl chain.

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm the molecular formula C34H34N6O3 with a high degree of confidence. mdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nihs.go.jpepa.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching from the benzimidazolone rings.

C=O stretching from the ketone group in the butyl chain and the amide in the benzimidazolone rings.

C=C stretching from the aromatic rings and the double bond in the tetrahydropyridine rings.

C-N stretching from the various nitrogen-containing groups.

UV-Vis spectroscopy provides information about the chromophores, or light-absorbing parts, of a molecule. nihs.go.jpresearchgate.net The UV-Vis spectrum of this compound would be characterized by absorption maxima corresponding to the electronic transitions within the benzimidazolone and phenyl chromophores. These spectra are useful for quantitative analysis and for confirming the presence of these specific ring systems. The detection of Droperidol and its impurities is often performed using a spectrophotometer at specific wavelengths, such as 245 nm. scribd.com

Mechanistic Pathways of Formation and Degradation for Droperidol Impurity E

Origin as a Process-Related Impurity in Droperidol (B1670952) Synthesis

Droperidol Impurity E is identified as a process-related impurity, meaning it is formed during the synthesis of the Droperidol API. chemicea.com Its complex dimeric structure suggests it originates from side reactions between synthetic precursors and intermediates.

The chemical name of this compound is 1-[1-[4-[4-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl]-1-oxobutyl]phenyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one. synzeal.comsimsonpharma.com Analysis of this structure indicates that it is a dimer formed from key building blocks of the Droperidol molecule.

The synthesis of Droperidol typically involves the alkylation of 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one with a 4-chloro-4'-fluorobutyrophenone (B134399) intermediate. Impurity E's structure suggests it is formed from a side reaction involving these or structurally similar precursors. The formation points to a condensation reaction between two molecules of the benzimidazolone-tetrahydropyridine moiety, linked via the butyrophenone (B1668137) side chain of one, which notably lacks the fluorine atom present in the parent Droperidol molecule.

Table 1: Likely Precursors and Intermediates in the Formation of this compound

Precursor/Intermediate Name Molecular Formula Role in Synthesis
1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one C12H13N3O Core heterocyclic structure
4-chloro-butyrophenone derivative C10H11ClO Alkylating side-chain

This table is generated based on the analysis of Droperidol synthesis and the structure of Impurity E.

The generation of this compound is proposed to occur through a dimerization side-reaction during the synthesis of the parent drug. While specific mechanistic studies for Impurity E are not detailed in the available literature, the structure strongly implies a reaction where an intermediate, likely a butyrophenone derivative, reacts with two equivalents of the benzimidazolone-tetrahydropyridine nucleus.

One plausible mechanism involves the nucleophilic attack of a benzimidazolone-tetrahydropyridine intermediate onto the phenyl ring of the butyrophenone side-chain of another fully formed or partially formed Droperidol-like molecule, rather than the intended alkylation reaction. This type of reaction can be influenced by factors such as reaction temperature, catalyst choice, and the purity of the starting materials. The formation of dimeric impurities is a known issue in the synthesis of related butyrophenone compounds like Haloperidol, where they are also generated as difficult-to-remove byproducts during the coupling step. google.com Synthesis methods for Impurity E itself, intended for use as a reference standard, often involve multi-step processes including condensation and cyclization reactions, which mirrors the proposed pathway for its formation as a byproduct. smolecule.com

The choice of synthetic route and the control of reaction conditions have a significant impact on the profile of process-related impurities. For an impurity like this compound, which arises from a side-reaction, its formation can be minimized by:

Controlling Stoichiometry: Precise control over the molar ratios of the reacting precursors can favor the desired reaction and suppress the formation of dimeric byproducts.

Optimizing Reaction Conditions: Temperature, pressure, and reaction time can influence reaction pathways. Milder conditions are generally less likely to promote unwanted side reactions. google.com

Purification of Intermediates: Using highly purified intermediates reduces the presence of reactive starting materials or byproducts that could lead to the formation of Impurity E.

Final Product Purification: Robust purification methods, such as recrystallization using specific solvents, are critical for removing dimeric impurities from the final API. google.com Different synthetic routes may require different purification strategies to effectively control the level of Impurity E.

Formation as a Degradation Product of Droperidol API

Forced degradation studies are performed under harsh conditions to predict the degradation products that might form during the shelf-life of a drug. veeprho.comresearchgate.net These studies expose the API to stress conditions including acid, base, oxidation, light, and heat as recommended by ICH guidelines. su.ac.th

Extensive forced degradation studies have been conducted on Droperidol to identify its potential degradation products and establish the stability-indicating nature of analytical methods. nih.govaphrc.org These studies have successfully identified several key degradants.

However, based on the available scientific literature, This compound has not been identified as a degradation product formed under common forced degradation conditions. The primary degradation products observed are typically formed through hydrolysis or oxidation of the Droperidol molecule. researchgate.netmdpi.com For instance, under oxidative stress (e.g., hydrogen peroxide or AIBN initiator), the major degradation products identified are Droperidol Impurity C (from dehydrogenation) and Droperidol Impurity D (N-oxide). mdpi.com Acidic hydrolysis tends to cleave the molecule into 4'-fluoro-4-(4-oxopiperidino)butyrophenone and 2-benzimidazolinone. researchgate.net

Table 2: Summary of Forced Degradation Studies on Droperidol

Stress Condition Conditions Applied Major Degradation Products Identified This compound Formation Reported
Acidic Hydrolysis 1M HCl, reflux researchgate.net 4′-fluoro-4-(4-oxopiperidino)butyrophenone, 2-benzimidazolinone researchgate.net No
Basic Hydrolysis Sodium Hydroxide nih.govaphrc.org Unspecified degradation products No
Oxidative Stress Hydrogen Peroxide nih.govaphrc.org, AIBN mdpi.com Droperidol Impurity C (Dehydrogenation Product), Droperidol Impurity D (N-oxide) mdpi.com No
Photolytic Stress Exposure to sunlight/UV light su.ac.th Significant degradation observed su.ac.th No

| Thermal Stress | 100 °C under atmospheric pressure mdpi.com | Negligible degradation observed mdpi.com | No |

This table summarizes findings from multiple studies where Droperidol was subjected to forced degradation.

Table 3: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
Droperidol 548-73-2 C22H22FN3O2
This compound 1346604-17-8 C34H34N6O3
Droperidol EP Impurity A 2147-83-3 C12H13N3O
Droperidol EP Impurity B 1026015-45-1 C22H22FN3O2
Droperidol EP Impurity C 60373-76-4 (chloride) C22H19FN3O2
Droperidol EP Impurity D (Droperidol N-Oxide) 466118-75-2 C22H22FN3O3
Haloperidol 52-86-8 C21H23ClFNO2
1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one Not readily available C12H13N3O
4-chloro-4'-fluorobutyrophenone 3874-54-2 C10H10ClFO
4′-fluoro-4-(4-oxopiperidino)butyrophenone 57649-03-9 C15H18FNO2
2-benzimidazolinone 615-16-7 C7H6N2O

Advanced Analytical Methodologies for the Detection and Quantification of Droperidol Impurity E

Chromatographic Separation Techniques

Chromatography is the primary analytical tool for separating and quantifying Droperidol (B1670952) Impurity E from the parent drug substance and other related impurities. veeprho.com The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight. For a complex molecule like Droperidol Impurity E, high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most suitable and widely applied methods. researchgate.netchemass.si

Developing a stability-indicating HPLC method is essential for accurately profiling impurities like this compound. veeprho.com The goal is to create a method that can separate the impurity from the main component and other potential process-related or degradation products. chromatographyonline.com The development process is a systematic approach involving the selection of appropriate columns, mobile phases, and detection parameters to achieve the desired separation. researchgate.net

The selection of the stationary phase, or HPLC column, is the most critical factor in achieving chromatographic selectivity. veeprho.com For Droperidol and its related impurities, which are moderately polar compounds, reversed-phase HPLC (RP-HPLC) is the most common approach.

Stationary Phase: C18 (octadecylsilane) columns are widely used due to their hydrophobic nature, which provides good retention for a broad range of pharmaceutical compounds. ijcrt.orgijper.org These columns are available with various particle sizes (e.g., 3 µm, 5 µm) and dimensions. The selection is based on balancing separation efficiency with analysis time and back pressure. veeprho.com Other stationary phases, such as C8 or phenyl columns, could be explored to achieve different selectivities if co-elution issues arise with the C18 phase. chromatographyonline.com

Eluent System (Mobile Phase): The mobile phase composition is optimized to control the retention and resolution of the analytes. It typically consists of an aqueous component and an organic modifier.

Aqueous Component: Often a buffer solution (e.g., phosphate (B84403) buffer) is used to control the pH. The pH is a critical parameter as it can affect the ionization state of the analytes, thereby influencing their retention and peak shape.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used in RP-HPLC. ijper.org The ratio of the organic modifier to the aqueous buffer is adjusted to elute all components within a reasonable time while ensuring adequate separation.

Elution Mode: Both isocratic (constant mobile phase composition) and gradient (composition varies over time) elution can be used. ijper.org A gradient elution is often necessary for impurity profiling to resolve early-eluting polar impurities and late-eluting non-polar impurities from the main API peak within a single run. ijper.org

Table 1: Typical HPLC Parameters for Stationary Phase and Eluent System Optimization

ParameterTypical Selection/ConditionOptimization Goal
Stationary PhaseReversed-Phase C18, 5 µm or 3 µm particle sizeAchieve optimal retention and selectivity for Droperidol and its impurities.
Mobile Phase AAqueous buffer (e.g., Potassium Dihydrogen Orthophosphate)Control pH to ensure consistent ionization and improve peak shape.
Mobile Phase BAcetonitrile or MethanolAdjust elution strength to control retention times.
Elution ModeGradientResolve compounds with a wide range of polarities in a single analysis.
Flow Rate1.0 - 1.5 mL/minBalance analysis time with separation efficiency and system pressure.
Column TemperatureAmbient or controlled (e.g., 25-40 °C)Ensure reproducible retention times and improve peak symmetry.

The choice of detector and its settings are crucial for achieving the required sensitivity to detect impurities at low concentration levels.

UV-Vis Detection: For compounds containing chromophores, such as Droperidol and its impurities, Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method in HPLC. chemass.si A photodiode array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously. This helps in identifying peaks and checking for peak purity.

Wavelength Selection: The detection wavelength is typically set at the absorption maximum (λmax) of the analyte to achieve the highest sensitivity. For Droperidol and structurally similar compounds, wavelengths in the UV range, such as 254 nm, have been utilized effectively. researchgate.net An isobestic point, where both the main compound and the impurity have significant absorbance, might also be chosen for simultaneous quantification.

Table 2: Example of HPLC Detection Parameters

ParameterTypical SettingPurpose
Detector TypePhotodiode Array (PDA) or UV-VisProvides high sensitivity for chromophoric compounds.
Detection Wavelength254 nmCommonly used for aromatic systems present in Droperidol and its impurities.
Bandwidth4 nmDefines the range of wavelengths averaged for the signal.
Reference WavelengthOff or a region with no absorbance (e.g., 360 nm)Corrects for baseline drift.

A key performance characteristic of a stability-indicating method is its ability to resolve the impurity peaks from the main drug peak and from each other. researchgate.net Inadequate resolution can lead to inaccurate quantification.

Resolution (Rs): Resolution is a quantitative measure of the degree of separation between two chromatographic peaks. According to regulatory guidelines, a resolution value of greater than 2 is generally desired for baseline separation between an impurity and the main component or another impurity. veeprho.comijper.org For closely eluting peaks, a minimum resolution of 1.5 is often considered acceptable. chromforum.org

Specificity/Selectivity: The method must be proven to be selective for this compound. This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, heat, light, oxidation). The resulting chromatograms should show that the impurity peak is resolved from any degradation products that are formed. ijcrt.org

Table 3: Illustrative Chromatographic Resolution Data

Peak PairRetention Time (min) - Peak 1Retention Time (min) - Peak 2Resolution (Rs)Acceptance Criteria
Impurity D / Impurity E12.513.82.1Rs > 1.5
Impurity E / Droperidol13.815.52.8Rs > 2.0
Droperidol / Impurity F15.517.12.5Rs > 2.0

Note: Data are for illustrative purposes only.

UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). chemass.si This technology offers significant advantages over traditional HPLC for impurity analysis.

Enhanced Resolution: The smaller particles provide higher separation efficiency, leading to sharper peaks and significantly improved resolution. chemass.si This is particularly advantageous for separating closely eluting impurities that may be difficult to resolve using conventional HPLC.

Increased Speed: UHPLC systems can operate at higher flow rates and pressures, which dramatically reduces analysis time without sacrificing separation quality. A run that takes 30-60 minutes on an HPLC system might be completed in under 10 minutes on a UHPLC system. chemass.si

Higher Sensitivity: The narrower peaks obtained in UHPLC result in a greater peak height for a given concentration, leading to improved signal-to-noise ratios and lower detection limits.

Application: Studies investigating the metabolites of Droperidol have successfully utilized Ultra-Performance Liquid Chromatography (a commercial form of UHPLC) coupled with mass spectrometry, demonstrating the suitability of this high-resolution technique for analyzing Droperidol and its related substances. nih.gov

Table 4: Comparison of Typical HPLC and UHPLC Method Parameters

ParameterConventional HPLCUHPLC
Column Particle Size3 - 5 µm< 2 µm
Column Dimensions (L x ID)150 x 4.6 mm50-100 x 2.1 mm
Flow Rate1.0 - 2.0 mL/min0.3 - 0.7 mL/min
System Pressure< 400 bar> 600 bar (up to 1200 bar)
Analysis Time20 - 60 min2 - 10 min
ResolutionGoodExcellent

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, its direct application for the analysis of this compound is not feasible.

Analyte Properties: this compound is a large (Molecular Weight: 574.7 g/mol ), polar, and non-volatile molecule. chemwhat.comcymitquimica.com It would not vaporize under typical GC inlet conditions and would likely decompose at the high temperatures required.

Potential Applicability: GC would only be a relevant technique if volatile byproducts were formed during the synthesis of Droperidol precursors or if specific degradation pathways led to the formation of small, volatile molecules. Analysis for residual solvents used in the manufacturing process is a common application of GC in pharmaceutical analysis, but this is distinct from impurity profiling of non-volatile related substances. veeprho.com There is no information in the available literature to suggest that GC is a suitable method for the direct analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity E

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical analysis. researchgate.net They provide a powerful approach for separating complex mixtures and unequivocally identifying the individual components. For an impurity like this compound, these methods offer the sensitivity and specificity required for both structural confirmation and trace-level quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its superior selectivity, sensitivity, and speed. nih.govnih.gov This method combines the powerful separation capabilities of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. researchgate.net

In the analysis of this compound, an LC method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, is first developed to achieve chromatographic separation from the parent Droperidol API and other potential impurities. The eluent from the LC column is then introduced into the mass spectrometer.

The MS provides critical information on the molecular weight of the impurity. nih.gov For this compound, with a molecular formula of C34H34N6O3, the expected monoisotopic mass would be approximately 574.2692 g/mol . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million (ppm), which is essential for confidently assigning the elemental composition. shimadzu.com

Following initial detection, MS/MS is employed for structural confirmation. The molecular ion corresponding to Impurity E is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This pattern, or "fingerprint," provides detailed structural information that can be used to confirm the identity of the impurity by piecing together its constituent parts. nih.govpayeshdarou.ir The high selectivity of this technique, especially using modes like Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low levels. payeshdarou.ir

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table is for illustrative purposes and actual parameters would require experimental optimization.

ParameterDescription
LC ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile PhaseGradient elution with Acetonitrile and 0.1% Formic Acid in Water
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (MS1)m/z 575.27 (M+H)⁺
Product Ions (MS2)Hypothetical fragments for structural confirmation (e.g., m/z 288.15, m/z 223.12)

While LC-MS is excellent for providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. conicet.gov.ar The hyphenation of LC with NMR (LC-NMR) allows for the direct structural analysis of components in a mixture as they are separated, eliminating the often time-consuming step of isolating the impurity via preparative chromatography. researchgate.net

In the context of this compound, LC-NMR can be used to definitively confirm its complex structure. After separation on the LC system, the peak corresponding to the impurity can be directed into the NMR flow cell. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can then be performed. veeprho.com These experiments provide detailed information about the proton and carbon environments and their connectivity, allowing for a complete and unequivocal assignment of the molecular structure.

LC-NMR provides complementary information to LC-MS, and the combination of these techniques (LC-NMR-MS) creates a state-of-the-art platform for identifying unknown impurities. nih.gov While LC-NMR is a powerful tool, its primary challenge has historically been its lower sensitivity compared to mass spectrometry. researchgate.net However, advancements in NMR technology, such as the use of cryogenically cooled probes (CryoProbes), have significantly improved sensitivity, making it more applicable for the analysis of trace-level impurities. nih.gov

Method Validation Parameters for Impurity E Quantification

Once an analytical method for quantifying this compound is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement that demonstrates the reliability, quality, and consistency of analytical data. The key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. europa.eu

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. amazonaws.com For a this compound method, specificity is demonstrated by showing that the analytical signal for the impurity is free from interference from these other components.

This is typically achieved by:

Spiking Studies: A sample of the drug substance (Droperidol) is spiked with a known amount of Impurity E and other potential impurities. The chromatogram should demonstrate baseline separation between all components. ikev.org

Forced Degradation: The drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products. The method must be able to separate Impurity E from any degradants that are formed.

The selectivity of the method ensures that the measurement of Impurity E is not affected by other substances present in the sample. nih.gov

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

To determine linearity, a series of solutions of this compound are prepared at different concentrations. According to ICH guidelines, a minimum of five concentrations is typically recommended. europa.eu The analytical response (e.g., peak area) for each concentration is measured and plotted against the concentration. The data are then analyzed using statistical methods, such as a least-squares linear regression. The correlation coefficient (r), y-intercept, and slope of the regression line are calculated to demonstrate the linear relationship. europa.eu

Table 2: Example Linearity Data for this compound This table contains hypothetical data for illustrative purposes.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.55,100
1.010,250
2.525,300
5.050,100
7.575,500
Regression Analysis Result: y = 10050x + 50; r² = 0.9998

Accuracy is a measure of the closeness of the test results obtained by the method to the true value. ui.ac.id For impurity quantification, accuracy is typically evaluated by analyzing a sample (drug substance or product) that has been spiked with a known amount of the impurity. ikev.org The ICH recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at three different concentrations). ikev.org Accuracy is then reported as the percent recovery of the known amount of added impurity. ikev.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Table 3: Example Accuracy and Precision Data for this compound This table contains hypothetical data for illustrative purposes. Acceptance criteria can vary but are often within 80-120% for recovery and ≤15% for RSD.

Spiked Concentration LevelNumber of Replicates (n)Mean Recovery (%)Precision (RSD %)
Low (e.g., 50% of specification limit)399.5%1.8%
Medium (e.g., 100% of specification limit)3101.2%1.2%
High (e.g., 150% of specification limit)398.9%1.5%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods for impurities. researchgate.net They define the lower limits of performance of a method, establishing the smallest concentration of an analyte that can be reliably measured. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated with an acceptable level of precision and accuracy. nih.gov It is the point at which the analytical instrument's signal is reliably distinguishable from the background noise. nih.gov

The Limit of Quantitation (LOQ) represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netnih.gov The LOQ is a critical parameter for the quantitative determination of minor components, such as impurities in bulk drug substances. pharmafocusasia.com

There are several methods for determining LOD and LOQ, commonly based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Signal-to-Noise Ratio: This empirical approach involves analyzing samples with known low concentrations of the analyte. The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD, while a ratio of 10:1 is typically used for the LOQ.

Calibration Curve Method: This statistical method utilizes the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the formulas: LOD = 3.3 σ/S and LOQ = 10 σ/S.

For an impurity like this compound, establishing accurate LOD and LOQ values is essential for methods used in release testing and stability studies of Droperidol, ensuring that even trace levels of the impurity are controlled. pharmafocusasia.comselectscience.net

Table 1: Illustrative Approaches for LOD and LOQ Determination

Parameter Signal-to-Noise Method Calibration Curve Method
Basis Comparison of analyte signal to background noise. Statistical analysis of the calibration curve.
LOD Concentration at S/N ≈ 3 3.3 x (Standard Deviation of the Intercept / Slope)

| LOQ | Concentration at S/N ≈ 10 | 10 x (Standard Deviation of the Intercept / Slope) |

Robustness Testing and System Suitability Criteria

Robustness Testing

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. ich.org For chromatographic methods used to quantify this compound, robustness is evaluated during the method development phase to identify potential sources of variability. ich.org

Typical parameters that are intentionally varied during a robustness study for an HPLC method include:

Mobile phase composition (e.g., ±2% organic content)

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±10%)

Different columns (lots and/or suppliers)

The results of the robustness study are used to establish the operational limits of the method and to inform the system suitability criteria.

Table 2: Example of Parameters for a Robustness Study of an HPLC Method

Parameter Varied Variation Potential Effect on Results
Mobile Phase pH ± 0.2 Retention Time, Peak Shape
Flow Rate ± 0.1 mL/min Retention Time, Resolution
Column Temperature ± 5 °C Retention Time, Resolution

System Suitability Criteria

System Suitability Testing (SST) is an integral part of any analytical procedure. nih.gov It is performed before and sometimes during a sequence of analyses to verify that the analytical system is performing adequately for the intended application. nih.govusp.org The SST criteria are established based on data from method development and robustness studies. nih.gov For the analysis of this compound, SST ensures the method's performance is acceptable at the time of analysis. usp.org

Common system suitability parameters for HPLC methods include:

Resolution (Rs): Ensures separation between the impurity peak and the main component or other impurities.

Tailing Factor (T): Measures peak symmetry, which can affect integration and precision.

Theoretical Plates (N): Indicates column efficiency.

Relative Standard Deviation (RSD): Measures the precision of replicate injections.

Table 3: Typical System Suitability Criteria for an Impurity Quantification Method

Parameter Acceptance Criterion Purpose
Resolution (Rs) between Droperidol and Impurity E ≥ 2.0 Ensures accurate quantification of the impurity without interference.
Tailing Factor (T) for Impurity E peak ≤ 2.0 Confirms good peak shape for reliable integration.
Theoretical Plates (N) > 2000 Demonstrates sufficient column efficiency.

Application of Reference Standards of this compound in Analytical Research

A reference standard is a highly purified compound that is used as a measurement base in analytical tests. pharmiweb.com The availability and use of a well-characterized reference standard for this compound are fundamental for accurate and reliable pharmaceutical analysis. pharmiweb.comsynzeal.com

Reference standards for this compound are essential for a variety of applications in pharmaceutical research and quality control: synzeal.com

Method Development and Validation: The reference standard is used to develop and validate analytical methods, such as HPLC, for the separation and quantification of the impurity in the Droperidol API and its finished dosage forms. synzeal.com This includes establishing specificity, linearity, accuracy, precision, LOD, and LOQ. pharmafocusasia.com

Quality Control (QC): In routine QC testing, the reference standard is used as a comparator to identify and quantify this compound in batches of the drug substance and product, ensuring they meet the required quality specifications. synzeal.comsynzeal.com

Stability Studies: The reference standard helps in monitoring the formation of this compound during stability studies of the drug product, which assess how the quality of the drug substance varies with time under the influence of environmental factors.

Identification of Unknown Impurities: A characterized standard of this compound can be used to confirm the identity of unknown peaks observed during the impurity profiling of Droperidol. synzeal.com

By providing a reliable basis for comparison, the this compound reference standard ensures the consistency and accuracy of analytical results across different laboratories and manufacturing sites. pharmiweb.com

Regulatory Frameworks and Impurity Control Strategies for Droperidol Impurity E

Compliance with International Council for Harmonisation (ICH) Guidelines

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. Several of these guidelines are directly applicable to the control of Droperidol (B1670952) Impurity E.

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. fda.gov This guideline is fundamental in establishing a framework for the control of impurities like Droperidol Impurity E from the initial stages of drug substance development. jpionline.orggmp-compliance.org It outlines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. fda.govyoutube.com

Key aspects of ICH Q3A relevant to this compound include:

Reporting Threshold: A limit above which an impurity must be reported in the registration application. fda.govich.org

Identification Threshold: A limit above which the structure of an impurity must be determined. jpionline.orgyoutube.com

Qualification Threshold: A limit above which an impurity must be justified from a safety perspective. youtube.comich.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org

These thresholds are crucial for determining the level of scrutiny required for this compound.

ICH Q3B(R2) complements ICH Q3A by providing guidance on impurities in new drug products. europa.eueuropa.eu This guideline addresses degradation products that may form during the manufacturing of the drug product or during storage. europa.eu Therefore, it is directly relevant to controlling this compound if it is a degradation product or can be formed through the interaction of the drug substance with excipients or the container closure system. europa.eu

Similar to ICH Q3A, ICH Q3B establishes thresholds for reporting, identification, and qualification of degradation products, which are dependent on the maximum daily dose of the drug product. europa.eugmpinsiders.com

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgtoxminds.com This is particularly important for impurities that have structural alerts for mutagenicity. freyrsolutions.com The assessment of this compound under ICH M7 would involve:

Hazard Assessment: An initial assessment of the impurity's structure for any alerts that suggest potential for DNA reactivity. toxminds.com This can be done through a review of available literature and/or computational toxicology assessments. ich.orgfda.govich.org

Classification: Based on the hazard assessment, the impurity is assigned to one of five classes, ranging from known mutagenic carcinogens (Class 1) to compounds with no structural alerts (Class 5). toxminds.com

Control Strategy: The control strategy for the impurity depends on its classification. For impurities with mutagenic potential (Classes 1, 2, and 3), a Threshold of Toxicological Concern (TTC) is often applied. freyrsolutions.comfda.govich.org The TTC is a concept that defines an acceptable intake for an unstudied chemical that poses a negligible risk of carcinogenicity. fda.govich.org For lifetime exposure, a TTC of 1.5 µ g/day is generally considered protective. fda.gov

If this compound is found to have mutagenic potential, it would need to be controlled at or below the acceptable limit derived from the TTC or a compound-specific risk assessment. toxminds.comnihs.go.jp

Pharmacopeial Monograph Requirements for Droperidol Impurities (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official standards for drug substances and products. These monographs often include tests and acceptance criteria for impurities.

The United States Pharmacopeia (USP) monograph for Droperidol and Droperidol Injection outlines specific tests for impurities. pharmacopeia.cnpharmacopeia.cn For Droperidol Injection, the monograph specifies a limit for the sum of all impurities, calculated based on the peak responses in a chromatogram. pharmacopeia.cn The USP also sets a limit for a specific impurity, 4,4'-bis[1,2,3,6-tetrahydro-4-(2-oxo-1-benzimidazolinyl)-1-pyridyl]butyrophenone, in the Droperidol drug substance. pharmacopeia.cn While this compound is not explicitly named with its own limit in the general USP monographs, its control would be implicitly included under the total impurities limit.

The European Pharmacopoeia (EP) also has a monograph for Droperidol. Specific impurities, including this compound, are often listed and controlled within these monographs. synzeal.com The presence of a reference standard for Droperidol EP Impurity E suggests its importance in the quality control of Droperidol according to EP standards. synzeal.comsynzeal.comaquigenbio.comchemwhat.com

Development of Impurity Profiles and Specification Setting for this compound

A crucial step in controlling impurities is the development of a comprehensive impurity profile for the drug substance and drug product. This involves identifying and characterizing all potential and actual impurities that may arise during synthesis, purification, and storage. ich.org

The impurity profile for Droperidol would include this compound and other related substances. veeprho.com This profile is essential for setting appropriate specifications for the drug substance and drug product. ich.org Specifications are a set of criteria to which a drug substance or drug product should conform to be considered acceptable for its intended use.

As established by ICH guidelines, qualification and reporting thresholds are key components in setting specifications for impurities like this compound. uspnf.com These thresholds are based on the maximum daily dose of the drug. uspnf.com

Reporting Thresholds: Any impurity present at a level greater than the reporting threshold must be reported. fda.govich.org

Qualification Thresholds: If an impurity is present at a level above the qualification threshold, its safety must be justified. ich.org

The tables below summarize the thresholds for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances fda.govich.org

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products europa.eugmpinsiders.com

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg1.0%1.0% or 5 µg TDI, whichever is lower1.0% or 50 µg TDI, whichever is lower
1 mg - 10 mg0.5%0.5% or 20 µg TDI, whichever is lower0.5% or 200 µg TDI, whichever is lower
> 10 mg - 100 mg0.2%0.2% or 2 mg TDI, whichever is lower0.5% or 200 µg TDI, whichever is lower
> 100 mg - 2 g0.1%0.2% or 2 mg TDI, whichever is lower0.2% or 3 mg TDI, whichever is lower
> 2 g0.1%0.10%0.15%
TDI: Total Daily Intake

These thresholds guide the development of specifications for this compound, ensuring that it is controlled at levels that are safe for patients.

Justification of Acceptance Criteria for Impurity E

The establishment of acceptance criteria for any impurity, including this compound, is a critical regulatory requirement based on a rigorous scientific justification that encompasses safety data, manufacturing process capabilities, and analytical precision. The primary goal is to ensure that the level of the impurity is low enough to pose no risk to patient safety.

Regulatory frameworks, largely guided by the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a structure for setting these limits. europa.eufda.gov The justification for an acceptance criterion for Impurity E involves several key considerations:

Qualification Thresholds: The level of any impurity in a new drug substance or product that has been adequately evaluated in safety and clinical studies is considered qualified. fda.govuspnf.com For impurities that have not been specifically qualified, ICH guidelines establish thresholds for identification and qualification based on the maximum daily dose of the drug. An impurity present at or below its qualification threshold is generally not considered a safety concern.

Process Capability: Acceptance criteria should be consistent with the level of Impurity E achievable by the manufacturing process operating under a state of control. fda.gov Significant batch-to-batch variability can indicate that the manufacturing process is not adequately controlled or validated. fda.gov

Analytical Capability: The chosen analytical procedures must be validated and suitable for the detection and quantification of Impurity E at the proposed acceptance limit. europa.eufda.gov

Stability Characteristics: The acceptance criterion must account for any increase in Impurity E levels that may occur during the shelf-life of the drug product. europa.eu The limit is set no higher than the qualified level and must be supported by stability data. europa.eu

The acceptance criteria are ultimately a balance between ensuring patient safety as the primary consideration and acknowledging the technical realities of the manufacturing process and analytical methods. uspnf.com

Table 1: Illustrative ICH Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.05%0.10% or 1.0 mg TDI0.15% or 1.0 mg TDI
> 1 g0.03%0.05%0.05%
TDI: Total Daily Intake. The lower of the percentage or TDI value is typically applied. uspnf.com

Strategic Approaches for Impurity Control in Manufacturing and Product Lifecycle

A comprehensive control strategy is essential for managing this compound throughout the manufacturing process and the product's lifecycle. This strategy integrates process design, in-process monitoring, and long-term stability testing to ensure the final product consistently meets its quality specifications. europeanpharmaceuticalreview.com

Process Design and Optimization to Minimize Impurity E Formation

The most effective method for controlling impurities is to prevent their formation during the manufacturing process. synthinkchemicals.com This proactive approach involves a deep understanding of the chemical synthesis of Droperidol and the potential pathways that could lead to the generation of Impurity E.

Key strategies in process design and optimization include:

Raw Material Control: Evaluating the purity of starting materials and intermediates is a critical first step, as impurities in these materials can carry through or react to form new impurities like Impurity E. synthinkchemicals.comregistech.com

Optimization of Reaction Conditions: Pharmaceutical companies optimize production processes to minimize the formation of impurities. synthinkchemicals.com This can involve systematically studying and adjusting parameters such as temperature, pressure, pH, solvent, and reaction time to favor the desired reaction and suppress the formation of Impurity E.

Purification Techniques: Implementing effective purification steps at various stages of the synthesis is crucial for removing any Impurity E that may have formed. synthinkchemicals.com Techniques like crystallization, chromatography, and extraction are evaluated and optimized for their efficiency in removing the specific impurity.

Equipment Cleaning Procedures: Proper and validated cleaning procedures for manufacturing equipment are necessary to prevent cross-contamination and the carryover of substances that could contribute to impurity formation. synthinkchemicals.com

In-process Control Strategies for Monitoring and Managing Impurity E Levels

In-process controls (IPCs) are checks performed during production to monitor the process and ensure that intermediates and the final drug substance meet their quality specifications. synthinkchemicals.com For Impurity E, this involves establishing specific checkpoints within the manufacturing process to measure its levels.

Analytical Monitoring: Sensitive and specific analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC), are used to identify and quantify the levels of Impurity E at critical steps. synthinkchemicals.comregistech.com These methods must be validated to ensure they are accurate and reliable for their intended purpose.

Defining Control Points: Based on process understanding, critical points in the manufacturing sequence where Impurity E is likely to form or be removed are identified. IPCs are implemented at these points to ensure the process is performing as expected.

Corrective Actions: If IPC results indicate that the level of Impurity E is approaching or exceeding its predefined limit, a pre-established plan for corrective action is triggered. This could involve adjusting process parameters or subjecting the intermediate material to an additional purification step.

Stability Testing Protocols and Monitoring of Impurity E Over Shelf-Life

Stability testing is performed to understand how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. japsonline.com It is essential for determining the shelf-life and recommended storage conditions. europa.eu Monitoring Impurity E is a key component of the stability program for Droperidol.

Protocol Design: Stability protocols are designed according to ICH Q1A guidelines and specify the batches to be tested, storage conditions, container closure systems, and testing frequency. europa.eufda.gov At least three primary batches are typically used to establish the stability profile. europa.eu

Storage Conditions: Samples are stored under various conditions, including long-term, intermediate, and accelerated storage, to evaluate the product's stability. europa.eu

Testing Frequency: For a product with a proposed shelf-life of at least 12 months, testing is typically conducted every three months for the first year, every six months for the second year, and annually thereafter. japsonline.com

Degradation Product Monitoring: A validated, stability-indicating analytical method is used to detect and quantify any degradation products that form over time, including Impurity E. europa.eunih.gov Stability is generally defined as retaining 90% to 110% of the initial drug concentration without a significant increase in degradation products. nih.gov

Table 2: Standard ICH Stability Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
RH: Relative Humidity europa.eu

Role of Quality by Design (QbD) Principles in Impurity E Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govijpab.com Applying QbD principles provides a robust framework for proactively managing and controlling this compound.

The QbD approach to impurity management includes the following key elements:

Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product. For impurities, the QTPP would specify that the levels of all impurities, including Impurity E, must be within the qualified, safe limits. nih.gov

Critical Quality Attributes (CQAs): CQAs are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality. The level of this compound is a CQA, as it must be controlled to ensure product safety and quality. nih.gov

Risk Assessment: A systematic risk assessment is performed to identify and rank the parameters that could impact the CQAs. This includes identifying Critical Material Attributes (CMAs) of raw materials and Critical Process Parameters (CPPs) of the manufacturing process that could influence the formation of Impurity E.

Design Space: Through experimentation and data analysis, a "design space" is established. This is the multidimensional combination of input variables (e.g., CMAs, CPPs) that has been demonstrated to provide assurance of quality. nih.gov Operating within the design space ensures that the level of Impurity E will consistently remain below its acceptance criterion.

Control Strategy: A comprehensive control strategy is developed based on the understanding gained. This strategy includes controls on input materials, in-process controls, and final product testing to ensure that the process remains within the design space and the product consistently meets all its quality attributes, including the limit for Impurity E. nih.gov

Continual Improvement: The QbD framework supports continual improvement throughout the product lifecycle. As more data is gathered from manufacturing, the process understanding is refined, potentially leading to optimizations that further enhance impurity control. nih.gov

By embedding quality into the product and process from the beginning, the QbD approach allows for a more robust and flexible manufacturing process that proactively manages and controls impurities like this compound. ijpab.com

Advanced Research Perspectives and Future Directions Concerning Droperidol Impurity E

Development of Predictive Models for Impurity Formation and Degradation Kinetics

The formation of Droperidol (B1670952) Impurity E can be influenced by various factors such as temperature, pH, light, and the presence of catalysts or other reactants. Predictive modeling offers a proactive approach to understanding and controlling the formation of this impurity.

Detailed Research Findings: Currently, specific kinetic models for the formation of Droperidol Impurity E are not extensively published. However, the principles of kinetic modeling can be applied to predict its formation. nih.gov By conducting stress testing under various conditions, kinetic data can be generated. nih.gov The Arrhenius equation can be utilized to model the temperature dependence of the degradation pathways leading to Impurity E. nih.gov

Kinetic Equivalence: Understanding the kinetic equivalence allows for the design of accelerated stability studies that can predict the long-term formation of Impurity E under normal storage conditions. nih.gov

In Silico Prediction: Computational tools can be employed to predict potential degradation pathways of droperidol, highlighting the likelihood of Impurity E formation under specific conditions. nih.gov

Interactive Data Table: Hypothetical Kinetic Data for this compound Formation

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
400.005138.6
500.01546.2
600.04515.4
700.1355.1

Application of Chemometrics and Multivariate Analysis in Impurity Profiling

Chemometrics and multivariate analysis are powerful tools for interpreting complex chemical data, which is particularly useful in impurity profiling.

Detailed Research Findings: The application of chemometrics to the impurity profiling of droperidol can enhance the ability to detect and quantify Impurity E, especially in the presence of other related substances. High-Performance Liquid Chromatography (HPLC) is a common technique for impurity profiling. biomedres.uschromatographyonline.com When combined with multivariate analysis, it can reveal subtle variations in the impurity profile that might otherwise be missed.

Principal Component Analysis (PCA): PCA can be used to analyze HPLC chromatograms from different batches of droperidol to identify patterns and correlations related to the presence of Impurity E.

Multivariate Regression: Techniques like Partial Least Squares (PLS) regression can be used to build models that correlate spectral data (e.g., from UV-Vis or NIR spectroscopy) with the concentration of Impurity E, enabling rapid, non-destructive analysis. biomedres.us

Interactive Data Table: Illustrative Application of PCA in Batch Analysis

Batch NumberPC1 Score (Impurity Profile Variation)PC2 Score (Process Parameter Variation)Impurity E Level (%)
11.2-0.50.08
21.5-0.40.09
3-0.81.10.04
4-1.11.30.03

Integration of Process Analytical Technology (PAT) for Real-time Impurity E Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. stepscience.com

Detailed Research Findings: The implementation of PAT can revolutionize the control of this compound during the manufacturing process. americanpharmaceuticalreview.com Real-time monitoring allows for immediate adjustments to process parameters to minimize impurity formation. americanpharmaceuticalreview.com

In-line Spectroscopy: Techniques such as Near-Infrared (NIR) and Raman spectroscopy can be integrated directly into the reaction vessel or process stream to monitor the formation of Impurity E in real-time. youtube.com

Real-time HPLC: The use of online HPLC systems can provide continuous analysis of the reaction mixture, allowing for precise control over the reaction endpoint and minimizing the formation of impurities. youtube.com

Interactive Data Table: Example of PAT Data for a Droperidol Synthesis Batch

Time (hours)Temperature (°C)pHIn-line NIR Signal (a.u.)Real-time Impurity E (%)
0257.00.10.01
1306.80.30.03
2356.50.60.06
3356.50.80.08

Green Chemistry Principles in Minimizing Impurity Generation during Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. syrris.commdpi.com

Detailed Research Findings: Applying the 12 principles of green chemistry can lead to synthetic routes for droperidol that inherently minimize the formation of Impurity E. syrris.cominstituteofsustainabilitystudies.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product can reduce the potential for side reactions that lead to impurities. instituteofsustainabilitystudies.com

Safer Solvents and Auxiliaries: The choice of solvents can significantly impact impurity profiles. Utilizing greener solvents can not only reduce environmental impact but also alter reaction pathways to disfavor the formation of Impurity E. ispe.org

Catalysis: The use of highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of by-products, including Impurity E. ispe.org

Interactive Data Table: Comparison of Conventional vs. Green Synthesis Route for Droperidol

ParameterConventional SynthesisGreen Synthesis
SolventDichloromethane2-Methyltetrahydrofuran
CatalystStoichiometric baseCatalytic phase-transfer
E-Factor (kg waste/kg product)50-10010-20
Impurity E Level (%)0.150.05

Computational Chemistry and Molecular Modeling for Elucidating Impurity E Interactions and Stability

Computational chemistry and molecular modeling are powerful tools for understanding the structure, stability, and reactivity of molecules at the atomic level.

Detailed Research Findings: These techniques can provide valuable insights into this compound without the need for extensive experimental work.

Conformational Analysis: Molecular modeling can be used to determine the most stable three-dimensional structure of Impurity E, which can help in understanding its physical properties and interactions.

Reaction Pathway Modeling: Quantum chemical calculations can be used to model the reaction pathways leading to the formation of Impurity E, identifying the transition states and activation energies. This information can be used to devise strategies to prevent its formation.

Structure-Based CADD: If Impurity E is found to have any biological activity, structure-based computer-aided drug design can be used to understand its interactions with biological targets. nih.gov

Interactive Data Table: Hypothetical Computational Data for Droperidol and Impurity E

CompoundCalculated Enthalpy of Formation (kcal/mol)Calculated Dipole Moment (Debye)Predicted Aqueous Solubility (mg/L)
Droperidol-50.22.515.3
This compound-45.83.110.8

Comprehensive Impurity Profiling for Biosimilar Droperidol Products (if applicable)

Detailed Research Findings: The impurity profile of a biosimilar product must be shown to be highly similar to that of the reference product. Any new or significantly different impurities, such as a higher level of this compound, would require extensive characterization and justification.

Comparative Analysis: A comprehensive comparative analysis of the impurity profiles of the biosimilar and the reference droperidol product would be necessary. This would involve the use of multiple analytical techniques to ensure that all impurities are detected and quantified.

Orthogonal Methods: The use of orthogonal analytical methods (e.g., HPLC with different column chemistries, Capillary Electrophoresis) is crucial to provide a complete picture of the impurity profile and ensure that no impurities are missed.

Interactive Data Table: Illustrative Impurity Profile Comparison for a Hypothetical Biosimilar Droperidol

ImpurityReference Product (%)Biosimilar Product (%)Acceptance Criteria (%)
Impurity A0.080.07≤ 0.10
Impurity B0.050.06≤ 0.10
This compound 0.06 0.09 ≤ 0.10
Unknown Impurity 10.020.02≤ 0.05

Q & A

Q. How can researchers ensure ethical integrity when studying this compound in preclinical models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., IACUC protocols). For human platelet studies (e.g., Ca²⁺ assays), obtain ethics committee approval and document informed consent if using donor samples. Maintain data confidentiality and report adverse events transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.